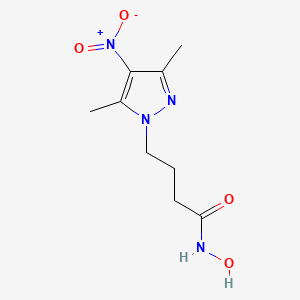![molecular formula C22H19N3O3S3 B4326401 methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methylthiophen-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4326401.png)
methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methylthiophen-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including amino, cyano, and ester groups, along with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methylthiophen-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Thienyl Group Introduction: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Pyran Ring Formation: The pyran ring can be synthesized through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonate ester in the presence of a base.
Final Coupling and Functionalization: The final step involves coupling the benzothiazole-thienyl intermediate with the pyran ring, followed by functionalization to introduce the amino, cyano, and ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the thienyl and benzothiazole rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent due to its complex structure and functional groups.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 2-Amino-6-methylbenzothiazole
- Benzothiazole derivatives
Properties
IUPAC Name |
methyl 6-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-11-18(21(26)27-3)19(14(9-23)20(24)28-11)17-8-13(12(2)30-17)10-29-22-25-15-6-4-5-7-16(15)31-22/h4-8,19H,10,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWFSNQOZINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(S2)C)CSC3=NC4=CC=CC=C4S3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-CYANO-5-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4326322.png)
![2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]](/img/structure/B4326328.png)

![2-METHYL-4-[5-METHYL-4-(4-MORPHOLINYLMETHYL)-2-THIENYL]-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4326341.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4326349.png)
![4-[3-acetyl-2-methyl-5-(3-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4326353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4326367.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4326368.png)
![3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE](/img/structure/B4326382.png)
![4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4326387.png)
![N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B4326396.png)
![4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4326412.png)
![2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4326413.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
